1-(1,3-Benzoxazol-7-yl)-1-ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzoxazol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-3-2-4-8-9(7)12-5-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSSJALSRCHLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of 1 1,3 Benzoxazol 7 Yl 1 Ethanone Derivatives
Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Ring System
The benzoxazole ring is an aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. The site of substitution is influenced by the directing effects of the fused oxazole (B20620) ring and the acetyl group at the 7-position.
The benzoxazole system itself is considered to be ortho-, para-directing with respect to the heteroatoms. However, the acetyl group is a deactivating, meta-directing group. libretexts.orgyoutube.comlibretexts.org This means it withdraws electron density from the benzene (B151609) ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself. organicchemistrytutor.comchemistry.coach
In the case of 1-(1,3-benzoxazol-7-yl)-1-ethanone, the acetyl group is at position 7. Therefore, it would direct incoming electrophiles to positions 4 and 6. The directing effects are summarized in the table below.
| Position | Influence of Benzoxazole Ring (relative to O and N) | Influence of Acetyl Group (at C7) | Predicted Outcome |
| 4 | Activated (para to O) | Deactivated (ortho to acetyl) | Possible site of substitution, but deactivated |
| 5 | Activated (ortho to N) | Deactivated (meta to acetyl) | Favored site of substitution |
| 6 | Activated (para to N) | Deactivated (ortho to acetyl) | Possible site of substitution, but deactivated |
Considering these opposing effects, electrophilic substitution on this compound is expected to be challenging and may require forcing conditions. The most likely position for substitution would be the one least deactivated by the acetyl group, which is the position meta to it (position 5).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst.
Sulfonation: Using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Using an alkyl or acyl halide with a Lewis acid catalyst. These reactions are likely to be particularly difficult due to the deactivating nature of the acetyl group.
Nucleophilic Reactions and Side-Chain Transformations at the Ethanone (B97240) Position
The ethanone group at the 7-position provides a key site for a variety of nucleophilic reactions and side-chain transformations. The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. youtube.commasterorganicchemistry.comyoutube.com
Nucleophilic Addition Reactions:
The carbonyl group can undergo nucleophilic addition, where the hybridization of the carbonyl carbon changes from sp2 to sp3. masterorganicchemistry.com Depending on the nucleophile, these additions can be reversible or irreversible. youtube.commasterorganicchemistry.com
| Reaction Type | Reagent(s) | Product |
| Reduction | NaBH4, LiAlH4 | 1-(1,3-Benzoxazol-7-yl)ethan-1-ol |
| Grignard Reaction | RMgX (e.g., CH3MgBr) | Tertiary alcohol |
| Wittig Reaction | Ph3P=CHR | Alkene |
| Cyanohydrin Formation | HCN, KCN/H+ | Cyanohydrin |
| Acetal Formation | R'OH, H+ | Acetal |
Side-Chain Transformations:
The methyl group of the ethanone moiety can also participate in reactions. For instance, it can be halogenated under specific conditions or can act as a nucleophile in its enol or enolate form.
One important reaction involving the methyl group is the Knoevenagel condensation . wikipedia.orgthermofisher.comorganic-chemistry.org This reaction involves the condensation of the active methylene (B1212753) group (in this case, the methyl group of the ethanone, which can be deprotonated to form an enolate) with an aldehyde or ketone in the presence of a weak base. wikipedia.orgthermofisher.com This leads to the formation of an α,β-unsaturated ketone. For example, the reaction of this compound with benzaldehyde (B42025) in the presence of a base like piperidine (B6355638) or morpholine (B109124) would be expected to yield a chalcone-like product. youtube.comyoutube.com
Redox Chemistry of Benzoxazole Derivatives
The redox chemistry of benzoxazoles is an active area of research, particularly in the context of developing redox-active organic materials for applications like batteries. nih.gov The benzoxazole moiety itself can participate in redox processes. For instance, electrochemical methods have been developed for the oxidative amination of benzoxazoles. acs.org
The presence of the acetyl group in this compound introduces another redox-active site. The carbonyl group can be reduced to a secondary alcohol, as mentioned in the previous section. Conversely, the acetyl side chain can be oxidized under strong oxidizing conditions, although this is less common for ketones compared to alkylbenzenes.
Cycloaddition and Condensation Reactions Involving Benzoxazole Scaffolds
The benzoxazole ring system can participate in cycloaddition reactions, providing a route to more complex heterocyclic structures. A notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones to yield benzopyrrolo-oxazolone products. nih.gov While this reaction has been demonstrated with various substituted benzoxazoles, its applicability to this compound would depend on the electronic and steric effects of the acetyl group.
Condensation reactions are also a key feature of benzoxazole chemistry, often used in their synthesis. organic-chemistry.orgnih.govnih.gov For instance, the condensation of 2-aminophenols with various carbonyl compounds is a common route to 2-substituted benzoxazoles. organic-chemistry.orgnih.govacs.org
The ethanone group of this compound can also be a key participant in condensation reactions. As discussed earlier, the Knoevenagel condensation allows for the formation of new carbon-carbon bonds at the alpha-position of the carbonyl group. wikipedia.orgorganic-chemistry.orgnih.gov This type of condensation is a versatile tool for elaborating the structure of the molecule. libretexts.org
Thermal and Photochemical Reactivity of Benzoxazole Systems
The thermal and photochemical reactivity of benzoxazole derivatives is of interest for applications in materials science, such as the development of stable polymers and photoactive materials. taylorandfrancis.com Benzoxazoles generally exhibit good thermal stability.
The photochemical properties of benzoxazoles are also well-documented, with many derivatives exhibiting fluorescence. The specific photochemical behavior of this compound would be influenced by the presence of the acetyl group, which can affect the electronic transitions and potential photochemical reaction pathways. The introduction of substituents on the benzoxazole ring can significantly alter the luminescent properties and reactivity of these compounds.
Computational and Theoretical Investigations of 1 1,3 Benzoxazol 7 Yl 1 Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to compute a variety of molecular descriptors that predict a compound's stability, reactivity, and potential interaction sites. For a molecule such as 1-(1,3-benzoxazol-7-yl)-1-ethanone, these calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity. The MEP map identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with biological targets. In related benzoxazole (B165842) derivatives, such as 2-(benzo[d]oxazol-2-ylthio)-1-phenylethanone, crystallographic studies have determined key structural parameters like the dihedral angle between the benzoxazole and phenyl rings, which is 9.91 (9)°. researchgate.net Quantum calculations can complement such experimental data by providing a deeper understanding of the electronic factors governing these conformations.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening virtual libraries of compounds against a specific biological target to identify potential inhibitors. Numerous studies have employed molecular docking to investigate benzoxazole derivatives against various therapeutic targets.
For instance, in the search for inhibitors of SARS-CoV-2, a library of 81 benzoxazole-thiazolidinone hybrids was screened against the 3-chymotrypsin-like protease (3CLp) and the papain-like protease (PLp). nih.govnih.gov The docking results identified compounds BT10 and BT14 as having the best binding energies and interactions with the catalytic Cys145 residue of 3CLp. nih.govnih.gov Similarly, docking studies on benzoxazole derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis, have provided insights into binding modes that guide the design of potent anticancer agents. rsc.orgnih.gov Another study identified novel 1,2,3-triazole-benzoxazole hybrids as inhibitors of the DprE1 enzyme in Mycobacterium tuberculosis, with docking results aligning well with biochemical assays. nih.gov These examples demonstrate a robust methodology that could be applied to profile the interactions of this compound with various pharmacologically relevant proteins.
Table 1: Examples of Molecular Docking Studies on Benzoxazole Derivatives
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Benzoxazole-thiazolidinone hybrids | SARS-CoV-2 3CLp | BT10 and BT14 showed the best binding energy, interacting with the catalytic Cys145 residue. | nih.govnih.gov |
| Benzoxazole derivatives | VEGFR-2 | Docking provided directions for designing new candidates with potent anti-cancer activity. | rsc.orgnih.gov |
| Benzoxazole-quinoline hybrids | Prostaglandin Endoperoxide Synthase (PGHS) | Compound 3 (8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde) showed a docking score of -6.388. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. By building these models, researchers can predict the activity of novel or untested compounds, saving significant time and resources. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful.
A notable study performed 3D-QSAR on a series of benzoxazole derivatives to model their anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. rsc.org The resulting CoMFA and CoMSIA models showed good predictive ability, which could be used to guide the synthesis of more potent analogues targeting VEGFR-2. rsc.org The statistical quality of these models, indicated by parameters like the cross-validated correlation coefficient (Rcv² or q²) and the predictive correlation coefficient (Rpred²), validates their utility. rsc.org Although a specific QSAR model for this compound has not been reported, its molecular descriptors could be readily calculated and used as input for existing benzoxazole-based models to predict its potential activity.
Table 2: Statistical Results of 3D-QSAR Models for Benzoxazole Derivatives Against Cancer Cell Lines
| Model | Cell Line | Rcv² (q²) | Rpred² |
|---|---|---|---|
| CoMFA | HepG2 | 0.509 | 0.5128 |
| CoMSIA | HepG2 | 0.711 | 0.6198 |
| CoMFA | HCT-116 | 0.574 | 0.5597 |
| CoMSIA | HCT-116 | 0.531 | 0.5804 |
| CoMFA | MCF-7 | 0.568 | 0.5057 |
| CoMSIA | MCF-7 | 0.669 | 0.6577 |
Data sourced from a study on benzoxazole derivatives as anticancer agents targeting VEGFR-2. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex, analyzing detailed conformational changes, and calculating binding free energies.
In studies of benzoxazole derivatives, MD simulations have been used to validate docking results. For example, after docking benzoxazole-thiazolidinone hybrids into the SARS-CoV-2 3CLp protease, MD simulations revealed that the promising compound BT10 formed stable hydrogen bonds with catalytic residues over the simulation period. nih.govnih.gov In contrast, a reference drug was observed to be less stable in the active site. nih.govnih.gov Similarly, MD simulations were employed to confirm the stability of benzoxazole derivatives in the binding pocket of VEGFR-2, reinforcing the docking predictions. rsc.org These simulations are essential for confirming that a potential drug candidate can maintain a stable and effective binding pose within its target, a step that would be critical in the computational evaluation of this compound.
In Silico Screening and Rational Design of Benzoxazole Compound Libraries
In silico screening and rational design represent the culmination of various computational techniques. The process involves designing a virtual library of compounds based on a core scaffold, like benzoxazole, and then using computational tools to screen this library for promising candidates against a biological target. This approach accelerates the discovery of lead compounds.
The development of benzoxazole derivatives as potential drugs is frequently guided by this strategy. Researchers have designed and synthesized new series of benzoxazole derivatives to act as VEGFR-2 inhibitors, using computational insights to ensure the compounds possess the necessary pharmacophoric features. nih.gov Another study focused on the rational design of benzoxazole derivatives as antagonists for Toll-like receptor 9 (TLR9), a target for inflammatory disorders. nih.gov A homology model of the receptor was constructed to analyze the binding modes of various molecules, leading to the identification of critical interactions necessary for antagonism. nih.gov This structure-based design approach allows for the creation of focused libraries of compounds, such as 1,4-benzoxazine derivatives, enhancing the efficiency of discovering new therapeutic agents. mdpi.com The scaffold of this compound makes it an ideal candidate for inclusion in such rationally designed libraries for screening against a multitude of diseases.
Biological Research of 1 1,3 Benzoxazol 7 Yl 1 Ethanone Derivatives: in Vitro Efficacy and Mechanistic Elucidation
In Vitro Antimicrobial Activity Studies.
The benzoxazole (B165842) scaffold is a key feature in many compounds with demonstrated antimicrobial properties. wisdomlib.orgresearchgate.netlongdom.org Researchers have actively synthesized and tested a variety of these derivatives against numerous microbial strains, revealing that many possess moderate to excellent antimicrobial activity. nih.gov
Antibacterial Potency and Spectrum Evaluation.
Benzoxazole derivatives have been the focus of extensive research for their potential as antibacterial agents. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy of these derivatives is often influenced by the specific substitutions on the benzoxazole ring system. nih.gov For instance, certain synthesized benzoxazole derivatives have demonstrated a broad spectrum of antibacterial activity, with potency comparable to established antibiotics like Ofloxacin. researchgate.net
A key mechanism through which some benzoxazole derivatives exert their antibacterial effect is by inhibiting essential bacterial enzymes.
DNA Gyrase: Bacterial DNA gyrase is a well-established target for the development of new antibiotics. nih.gov Benzothiazole-based inhibitors, structurally related to benzoxazoles, have been designed and synthesized to target the ATP-binding site of DNA gyrase B (GyrB). acs.orgacs.orgrsc.org These inhibitors have shown potent activity against DNA gyrase from both Escherichia coli and Staphylococcus aureus. acs.org Modifications to the benzothiazole (B30560) scaffold, such as the replacement of a sulfur atom with nitrogen to form a benzimidazole (B57391), have also been explored, though this particular change resulted in a decrease in inhibitory activity against E. coli gyrase. acs.org The crystal structure of a benzothiazole derivative in complex with E. coli DNA gyrase B has provided valuable insights into its binding mode, paving the way for structure-based drug design. acs.org Some gallate derivatives have also been identified as potent, ATP-competitive inhibitors of bacterial DNA gyrase. nih.gov
Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme is another promising target for antimicrobial agents as it is crucial for the biosynthesis of the bacterial cell wall. nih.govtandfonline.comnih.gov While direct studies on 1-(1,3-Benzoxazol-7-yl)-1-ethanone derivatives are limited, other heterocyclic compounds have been identified as potential inhibitors of GlcN-6-P synthase through molecular docking studies. nih.govnih.gov For example, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and shown to possess significant antimicrobial activity, with docking studies suggesting their potential to inhibit this enzyme. nih.gov
Table 1: Inhibition of Bacterial Enzymes by Benzoxazole and Related Derivatives
| Compound Class | Target Enzyme | Target Organism(s) | Key Findings |
| Benzothiazole Derivatives | DNA Gyrase B, Topoisomerase IV | E. coli, S. aureus | Potent, nanomolar inhibition. acs.org |
| Benzimidazole-ureas | DNA Gyrase, Topoisomerase IV | Bacterial | Potent dual inhibitors. acs.org |
| Digallic Acid and Gallate Derivatives | DNA Gyrase, Topoisomerase IV | E. coli, S. aureus | Potent, ATP-competitive inhibition. nih.gov |
| 1,3,4-Oxadiazole Derivatives | Glucosamine-6-phosphate synthase | Fungi, Bacteria | Putative inhibitors based on docking studies. nih.gov |
Some benzoxazole derivatives are believed to exert their antimicrobial action by disrupting the bacterial cellular membrane. While the precise mechanisms for this compound derivatives are not extensively detailed in the provided results, research on related compounds provides some insights. For instance, a benzoxazole derivative, K313, was found to decrease the mitochondrial membrane potential in cancer cells, which is a mechanism that can also be relevant in antimicrobial action by leading to membrane dysfunction. nih.gov In the context of antifungal activity, which can share mechanisms with antibacterial action, benzoxazole derivatives have been shown to have membrane-permeabilizing properties. nih.gov This suggests that a similar mode of action could contribute to their antibacterial effects.
Antifungal Efficacy Against Pathogenic Strains (e.g., Candida species, agricultural fungi).
Benzoxazole derivatives have demonstrated a broad spectrum of antifungal activity, making them promising candidates for both clinical and agricultural applications. mdpi.comnih.govresearchgate.net
Candida Species: Several studies have highlighted the efficacy of benzoxazole derivatives against various Candida species, which are common human pathogens. nih.govscilit.comnih.govresearchgate.net Some derivatives have shown potent activity against Candida albicans, Candida krusei, and Candida tropicalis. scilit.comnih.govresearchgate.net For example, one study found that a particular benzoxazole derivative exhibited strong antimicrobial action against C. krusei with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. scilit.comnih.gov Another study reported a derivative that was highly effective against C. albicans. nih.gov The activity of these compounds is often comparable to or even better than commercially available antifungal drugs like fluconazole. nih.govnih.gov
Agricultural Fungi: Benzoxazole derivatives have also been evaluated for their effectiveness against a range of phytopathogenic fungi that cause significant crop losses. mdpi.comnih.govmdpi.com These compounds have been tested against fungi such as Fusarium solani, Colletotrichum gloeosporioides, Mycosphaerella melonis, Alternaria brassicae, and Pyricularia grisea. mdpi.com Some derivatives have shown significant inhibition of fungal growth, with IC50 values that are superior to the commercial fungicide hymexazol (B17089). nih.gov For instance, a series of 1,4-benzoxazin-3-one derivatives, which are structurally related to benzoxazoles, displayed notable inhibitory effects against Gibberella zeae and Pellicularia sasakii. frontiersin.org
Table 2: Antifungal Activity of Benzoxazole Derivatives
| Derivative Type | Pathogenic Strain | Activity Metric (e.g., MIC, IC50) | Key Findings |
| Benzoxazole Derivative (Compound 1) | Candida krusei | MIC: 15.6 µg/mL | Strong antimicrobial action. scilit.comnih.gov |
| Benzoxazole Derivative (Compound 1) | Candida albicans | MIC: 62.5 µg/mL | Moderate activity. nih.gov |
| Benzoxazole Derivative (5h) | Fusarium solani | IC50: 4.34 µg/mL | More potent than hymexazol. nih.gov |
| N-(2-(Pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide (4ah) | Mycosphaerella melonis | Inhibition rate: 76.4% | High inhibitory activity. mdpi.com |
| 1,4-benzoxazin-3-one derivative (5r) | Phytophthora infestans | EC50: 15.37 µg/mL | Better than hymexazol and carbendazim. frontiersin.org |
A primary mechanism of action for many antifungal benzoxazole derivatives is the disruption of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nih.govpatsnap.com Ergosterol is the fungal equivalent of cholesterol in mammals, and its depletion leads to increased membrane permeability and ultimately cell death. patsnap.com
Benzoxazole derivatives, similar to azole antifungals, are thought to inhibit key enzymes in this pathway. nih.gov Specifically, they can interfere with the C-14 demethylation step, which is catalyzed by the cytochrome P-450 enzyme 14α-sterol demethylase (Erg11p). researchgate.net This inhibition leads to the accumulation of toxic 14-methylated sterols and a depletion of ergosterol, disrupting membrane structure and function. researchgate.net Studies on benzimidazole derivatives, which share structural similarities with benzoxazoles, have shown that they can target Erg11p, leading to a block in the ergosterol pathway. asm.orgnih.govasm.org This results in the accumulation of specific sterol precursors that are indicative of Erg11p inhibition. asm.orgasm.org
Efflux pumps are membrane transporters that actively extrude antifungal drugs from the fungal cell, a major mechanism of drug resistance. nih.gov Overcoming this resistance is a key challenge in antifungal therapy. Some research suggests that certain compounds can inhibit these efflux pumps, thereby restoring the efficacy of antifungal agents. nih.gov
While direct evidence for this compound derivatives as efflux pump inhibitors is not prominent in the provided search results, the concept is a viable strategy for enhancing antifungal activity. nih.gov For instance, in Candida species, the ABC transporter Cdr1 is a major contributor to azole resistance. nih.gov Strategies to overcome efflux pump-mediated resistance include the use of efflux pump inhibitors in combination therapy or modifying the chemical structure of the antifungal agent to prevent its recognition and transport by the pump. nih.gov One novel approach involves conjugating potential efflux pump substrates with a triphenylphosphonium cation, which facilitates their entry into the cell and helps them avoid being pumped out. nih.gov This strategy has been shown to restore the antifungal activity of compounds that would otherwise be rendered ineffective by efflux pumps. nih.gov
Effects on Mitochondrial Respiration
Research into the specific effects of this compound derivatives on mitochondrial respiration is an emerging area. However, studies on related benzoxazole derivatives provide insights into their potential mechanisms. For instance, some benzoxazole derivatives have been shown to induce apoptosis through the mitochondrial signaling pathway. mdpi.comnih.gov This is often characterized by a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction. nih.govnih.gov The disruption of MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately triggering programmed cell death. nih.gov One study on a benzoxazole derivative, K313, demonstrated its ability to decrease MMP in leukemia and lymphoma cells, suggesting an impact on mitochondrial integrity and function. nih.govnih.gov This process was associated with the activation of caspase-9 and caspase-3, key executioners of the mitochondrial apoptotic pathway. nih.gov
In Vitro Antiviral Properties
Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including antiviral properties. olemiss.edumdpi.com These compounds have been investigated for their efficacy against various viruses. olemiss.edunih.govacs.org For example, novel flavonol derivatives containing a benzoxazole moiety have shown excellent antiviral activity against the tobacco mosaic virus (TMV). nih.gov One particular derivative, X17, exhibited curative and protective effects superior to the commercial antiviral agent ningnanmycin. nih.gov The proposed mechanism for this activity involves strong binding to the TMV coat protein, which could interfere with the self-assembly and replication of the virus. nih.gov Other studies have highlighted the potential of benzoxazole derivatives against human viruses, though specific data on this compound derivatives remains a focus for future research.
Antiprotozoal Activities (e.g., antimalarial, antileishmanial, antitrypanosomal studies)
The benzoxazole scaffold is a recognized pharmacophore in the development of antiprotozoal agents. olemiss.eduresearchgate.net Derivatives have been synthesized and evaluated for their potential against a range of protozoan parasites.
Antimalarial Activity: Certain benzoxazole derivatives have shown promising antimalarial activity. olemiss.eduresearchgate.net For instance, the amidation of 3-benzoxazolyl aniline (B41778) with a chloroacetyl group resulted in a compound with good activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. olemiss.eduresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by inhibiting PfPNP, a key enzyme in the parasite's purine (B94841) salvage pathway. olemiss.eduresearchgate.net
Antileishmanial and Antitrypanosomal Activities: Moderate inhibitory activities against Leishmania and Trypanosoma species have also been reported for some benzoxazole derivatives. olemiss.eduresearchgate.net While some benzoxazole amides showed poor activity against Leishmania donovani, several exhibited moderate activity against Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Trypanosoma brucei brucei, coupled with low cytotoxicity to mammalian cells. acs.org
Table 1: Antiprotozoal Activity of Selected Benzoxazole Derivatives
| Compound Type | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Amidated 3-benzoxazolyl aniline | Plasmodium falciparum | Good | olemiss.eduresearchgate.net |
| Amidated 3-benzoxazolyl aniline | Leishmania spp. | Moderate | olemiss.eduresearchgate.net |
| Amidated 3-benzoxazolyl aniline | Trypanosoma spp. | Moderate | olemiss.eduresearchgate.net |
| Benzoxazole amides (compounds 2, 4, 9) | Trypanosoma cruzi | Moderate | acs.org |
| Benzoxazole amides (compounds 2, 4, 9) | Trypanosoma brucei rhodesiense | Moderate | acs.org |
| Benzoxazole amides (compounds 2, 4, 9) | Trypanosoma brucei brucei | Moderate | acs.org |
Anticancer and Antiproliferative Investigations
The anticancer potential of benzoxazole derivatives has been extensively studied, with many compounds demonstrating significant cytotoxic effects against a variety of cancer cell lines. nih.govnih.govresearchgate.netresearchgate.net
In Vitro Cytotoxicity Assessments Against Various Cancer Cell Lines (e.g., breast, lung, prostate)
Numerous studies have reported the in vitro cytotoxicity of benzoxazole derivatives against various cancer cell lines.
Breast Cancer: Derivatives have shown potent cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govresearchgate.netmdpi.com For instance, compounds 4b, 4d, and 11c were highly active against MCF-7 cells, while compounds 4a, 6c, and 8a were most potent against MDA-MB-231 cells. nih.gov A newly synthesized benzoxazole compound, 5-[4-chlorobutanamido]-2-(p-methylphenyl)benzoxazole, exhibited a greater toxic effect on MCF-7 cells compared to MDA-MB cells. medicinescience.org
Lung Cancer: Cytotoxic effects have also been observed against lung cancer cell lines like A549. mdpi.comnih.govajphs.com Some 2-amino-aryl-7-aryl-benzoxazoles have shown prominent cytotoxic effects towards A549 cells. mdpi.com
Prostate Cancer: Research has also explored the activity of these derivatives against prostate cancer cells (PC3). nih.govresearchgate.net
Other Cancer Cell Lines: The cytotoxic activity of benzoxazole derivatives extends to other cancer types, including liver cancer (HepG2), colon cancer (HT-29), and oral cancer (KB). nih.govajphs.comnih.govtandfonline.comnih.gov For example, compounds 11 and 12 showed significant cytotoxicity against hepatocellular carcinoma cell lines. africaresearchconnects.com
Table 2: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives Against Various Cancer Cell Lines
| Derivative Class/Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 2-Substituted benzoxazoles (4b, 4d, 11c) | MCF-7 (Breast) | High activity | nih.gov |
| 2-Substituted benzoxazoles (4a, 6c, 8a) | MDA-MB-231 (Breast) | Potent cytotoxicity | nih.gov |
| 5-[4-chlorobutanamido]-2-(p-methylphenyl)benzoxazole | MCF-7 (Breast) | Greater toxic effect vs. MDA-MB | medicinescience.org |
| 2-Amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | Prominent cytotoxicity | mdpi.com |
| Benzoxazole derivatives (11, 12) | Hepatocellular Carcinoma | Significant cytotoxicity | africaresearchconnects.com |
| Benzoxazole derivatives (12l) | HepG2 (Liver) | Potent anti-proliferative activity | nih.gov |
Mechanistic Pathways of Cell Growth Inhibition (e.g., cell cycle arrest, apoptosis induction, enzyme modulation)
The anticancer effects of benzoxazole derivatives are mediated through various mechanistic pathways.
Cell Cycle Arrest: Several benzoxazole derivatives have been shown to induce cell cycle arrest, a key mechanism for controlling cancer cell proliferation. For example, some derivatives cause cell cycle arrest at the G2/M phase in MDA-MB-231 cells, while others arrest the cell cycle in the G0/G1 phase in Nalm-6 and Daudi cells. mdpi.comnih.govnih.gov One study found that compound 12l could arrest HepG2 cell growth primarily at the Pre-G1 and G1 phases. nih.gov
Apoptosis Induction: Induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Benzoxazole derivatives have been shown to induce apoptosis through various mechanisms. nih.govnih.gov This often involves the overexpression of pro-apoptotic proteins like caspase-9 and Bax, and a reduction in anti-apoptotic proteins like Bcl-2. nih.govnih.gov For instance, treatment of MCF-7 and MDA-MB-231 cells with certain benzoxazole derivatives led to a remarkable overexpression of caspase-9. nih.gov Another compound, 12l, induced apoptosis in HepG2 cells, accompanied by a significant elevation in caspase-3 and BAX levels and a reduction in Bcl-2 levels. nih.gov
Enzyme Modulation: The anticancer activity of benzoxazole derivatives is also attributed to their ability to modulate the activity of key enzymes involved in cancer progression. nih.govresearchgate.net Some derivatives act as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and aromatase. nih.govresearchgate.net For example, compound 11c displayed potent inhibition of wild-type EGFR, while compounds 4b and 4d were more potent than erlotinib (B232) against mutated EGFR. nih.gov Other derivatives have been identified as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.govtandfonline.comtandfonline.comnih.gov
Anti-inflammatory Response Modulation
Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs. nih.govnih.govjocpr.comresearchgate.netacs.org Their anti-inflammatory activity is often evaluated using in vitro and in vivo models.
For instance, a series of benzoxazolone derivatives were synthesized and tested for their ability to inhibit the production of the pro-inflammatory cytokine IL-6. nih.gov Compounds 3c, 3d, and 3g showed the most potent anti-inflammatory activity, with IC50 values of 10.14 µM, 5.43 µM, and 5.09 µM, respectively. nih.gov Further investigation revealed that these compounds competitively inhibit the binding of a probe to myeloid differentiation protein 2 (MD2), a key protein in the inflammatory signaling pathway. nih.gov The most active compound, 3g, was found to bind directly to MD2. nih.gov
Other studies have shown that benzoxazole derivatives can reduce inflammation in carrageenan-induced paw edema models in rats. jocpr.com Some derivatives have also been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. acs.org The in vivo anti-inflammatory potency of some of these COX-2 selective inhibitors was found to be comparable or even better than that of clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and diclofenac. acs.org
Enzyme Inhibition Relevant to Inflammation (e.g., Cyclooxygenase)
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. jocpr.commdpi.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in normal physiological functions, while COX-2 is induced during inflammation. jocpr.com
A series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates were synthesized and evaluated for their ability to inhibit the human COX-2 enzyme. jocpr.comresearchgate.net The in vitro COX-2 inhibitory activity of these benzoxazole derivatives was compared against the standard drug, Rofecoxib.
Several of the synthesized compounds demonstrated moderate to potent inhibitory activity. jocpr.com Notably, compounds designated as VIIc and VIIb exhibited significant COX-2 inhibition with IC50 values of 6.40 and 9.39 respectively, showing good activity with high selectivity towards COX-2. jocpr.com Compounds VIIe and VIIf also showed potent activity with IC50 values of 10.72 and 10.85, comparable to the standard. jocpr.com Other derivatives, including VIIa, VIId, and VIIe, displayed moderate activity. jocpr.comresearchgate.net
These findings suggest that the benzoxazole moiety is a promising scaffold for the development of selective COX-2 inhibitors. jocpr.comresearchgate.net The ease of synthesis and the potential for high yields further enhance the appeal of this class of compounds as candidates for new anti-inflammatory agents. jocpr.comresearchgate.net
Cellular Signaling Pathway Interventions in Inflammatory Processes
Myeloid differentiation protein 2 (MD2) is a crucial adaptor protein for Toll-like receptor 4 (TLR4) and plays a significant role in the inflammatory process by sensing lipopolysaccharide (LPS). nih.gov This makes MD2 a promising target for the development of novel anti-inflammatory drugs. nih.gov
In a study focused on this pathway, a series of benzoxazolone derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.gov The most active compounds, 3c, 3d, and 3g, demonstrated significant inhibitory effects on the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov The IC50 values for these compounds against IL-6 were 10.14 ± 0.08 µM, 5.43 ± 0.51 µM, and 5.09 ± 0.88 µM, respectively. nih.gov
Further mechanistic studies using a bis-ANS displacement assay revealed that these compounds competitively inhibit the binding of a probe to the MD2 protein. nih.gov The most potent compound, 3g, was shown to directly bind to the MD2 protein, with a dissociation constant (Kd) of 1.52 x 10⁻⁶ mol L⁻¹, as determined by biolayer interferometry (BLI). nih.gov This direct interaction with MD2 suggests that these benzoxazole derivatives can interfere with the TLR4/MD2 signaling pathway, thereby exerting their anti-inflammatory effects. nih.gov
These findings highlight the potential of benzoxazole derivatives as inhibitors of the MD2-mediated inflammatory pathway, with compound 3g identified as a promising lead for further development. nih.gov
Diverse Enzyme Inhibition Studies
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Novel benzoxazole and naphthoxazole analogs have been designed and evaluated for their potential to inhibit cholinesterases, enzymes critical in the nervous system. nih.gov One particular compound, 4-(Naphtho[1,2-d] nih.govresearchgate.netoxazol-2-yl)benzene-1,3-diol, emerged as a highly potent inhibitor of acetylcholinesterase (AChE) with an IC50 value of 58 nM. nih.gov This compound exhibited a mixed-type inhibition mechanism. nih.gov It also showed moderate activity against butyrylcholinesterase (BChE) with an IC50 of 981 nM. nih.gov
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. researchgate.netmdpi.com Several studies have investigated the tyrosinase inhibitory potential of benzoxazole and related heterocyclic derivatives.
One study reported that 5-((4-nitrobenzylidene) amino)-1H-benzo [d]imidazole-2(3H)-thione was a potent tyrosinase inhibitor with an IC50 value of 4.8 ± 1.4 nM. researchgate.net Another series of kojic acid triazol thiosemicarbazide (B42300) Schiff base derivatives also showed potent tyrosinase inhibitory activity, with one compound (6w) having an IC50 of 0.94 μM. researchgate.net
Furthermore, (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs were synthesized, and three compounds (1, 2, and 3) demonstrated greater inhibitory activity against mushroom tyrosinase than the standard, kojic acid (IC50 = 18.27 ± 0.89 μM). mdpi.com The IC50 values for these compounds were 3.70 ± 0.51 μM (1), 3.05 ± 0.95 μM (2), and 5.00 ± 0.38 μM (3). mdpi.com Kinetic studies revealed that these compounds act as competitive inhibitors. mdpi.com
A different study on isoxazolone derivatives with a (Z)-β-phenyl-α,β-unsaturated carbonyl scaffold also identified potent tyrosinase inhibitors. nih.gov Compounds 1c and 1m, with IC50 values of 32.08 ± 2.25 μM and 14.62 ± 1.38 μM respectively, were more potent than kojic acid (IC50 = 37.86 ± 2.21 μM). nih.gov Kinetic analysis of compound 1m indicated competitive inhibition. nih.gov
These findings underscore the potential of benzoxazole and related heterocyclic structures as scaffolds for developing effective tyrosinase inhibitors. researchgate.netmdpi.comnih.gov
Identification of Other Relevant Enzyme Targets
Research into the biological activities of benzoxazole derivatives has revealed their potential to inhibit other enzymes beyond those involved in inflammation and pigmentation. One such target is the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall and is a key target for the development of new anti-tuberculosis drugs. nih.gov
A series of novel 1,2,3-triazole-linked benzoxazole derivatives were designed and synthesized to explore their anti-tubercular activity by targeting the DprE1 enzyme. nih.gov An in-vitro DprE1 inhibition assay, using a purified DprE1 protein and a fluorometric method, was employed to determine the inhibitory capacity of these compounds. nih.gov This biochemical assay elucidates the mechanism of action and the affinity of the compounds for the DprE1 enzyme. nih.gov This line of research highlights the versatility of the benzoxazole scaffold in targeting a diverse range of enzymes with therapeutic relevance. nih.gov
In Vitro Central Nervous System (CNS) Related Activities
Benzoxazole derivatives have shown potential for interacting with targets within the central nervous system (CNS). nih.gov For instance, certain benzoxazine (B1645224) compounds, which share a similar heterocyclic core, have been reported to exhibit neuroprotective properties and D2 receptor antagonistic activity. nih.gov
Furthermore, research on 3-(benzazol-2-yl)quinoxaline derivatives, which combine the benzoxazole and quinoxaline (B1680401) privileged structures, has demonstrated potent in vitro anticancer activity against various cell lines. nih.gov One of the most effective compounds, 3-(Benzoxazol-2-yl)-2-(N-3-dimethylaminopropyl)aminoquinoxaline (12a), exhibited significant cytotoxicity with IC50 values ranging from 1.49 to 10.99 μM against five different cancer cell lines. nih.gov Mechanistic studies suggested that this compound acts as a topoisomerase I inhibitor, an enzyme crucial for DNA replication and a key target in cancer chemotherapy. nih.gov While this research is focused on anticancer activity, topoisomerase I is a vital enzyme in the CNS, and its modulation can have neurological implications.
These findings, although primarily in the context of cancer research, suggest that the benzoxazole scaffold can be a valuable starting point for designing molecules with specific CNS-related activities. nih.govnih.gov
Immunomodulatory Effects through In Vitro Models
Following a comprehensive review of publicly available scientific literature, no studies were identified that specifically investigate the in vitro immunomodulatory effects of this compound or its derivatives. The conducted searches across multiple scientific databases did not yield any research detailing the efficacy or the mechanistic elucidation of this particular compound or its analogs on immune cells or inflammatory pathways in in vitro models.
Therefore, this section cannot be completed as per the specified outline due to the absence of relevant research findings.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 1,3 Benzoxazol 7 Yl 1 Ethanone Derivatives
Influence of Substituent Position and Electronic Properties on Biological Activities
The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the position and electronic nature of substituents on the benzoxazole ring system. mdpi.comresearchgate.net Research has consistently shown that substitutions at the C2 and C5 positions are particularly important for modulating the biological effects of these compounds. mdpi.comnih.gov
The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in determining the potency and selectivity of the compounds. For instance, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating groups such as methoxy (B1213986) and dimethylamino at position 2 of the benzoxazole ring exhibited significant antifungal activity. nih.gov Conversely, the introduction of an electron-withdrawing bromine atom at position 7 resulted in increased antimicrobial activity. nih.gov This suggests that the electronic landscape of the benzoxazole core can be fine-tuned to enhance specific biological activities.
Furthermore, the position of the substituent can dramatically alter the biological profile. For example, in a series of 5-nitro-3-piperazinomethyl-2-benzoxazolinones, compounds with electron-withdrawing groups at the ortho or para position of a phenyl ring attached to the piperazine (B1678402) moiety showed the most promising analgesic and anti-inflammatory activities. jocpr.com This highlights the intricate interplay between substituent position and electronic character in dictating the pharmacological effects of benzoxazole derivatives.
The following table summarizes the influence of substituent position and electronic properties on the biological activities of various benzoxazole derivatives.
| Scaffold | Substituent and Position | Electronic Property | Observed Biological Activity | Reference |
| 3-(2-Benzoxazol-5-yl)alanine | Methoxy, Dimethylamino at C2 | Electron-donating | Antifungal | nih.gov |
| 3-(2-Benzoxazol-5-yl)alanine | Bromine at C7 | Electron-withdrawing | Antimicrobial | nih.gov |
| 5-Nitro-3-piperazinomethyl-2-benzoxazolinone | Fluoro, Chloro, Acetyl at ortho/para of phenyl ring | Electron-withdrawing | Analgesic, Anti-inflammatory | jocpr.com |
| 2-Phenyl benzoxazole | Fluoro at phenyl ring | Electron-withdrawing | Antibacterial (E. coli) | nih.gov |
| 2-Amino phenyl benzoxazole | Methyl at C7 | Electron-donating | Antibacterial (E. coli) | nih.gov |
Contribution of the Ethanone (B97240) Moiety to Ligand-Target Interactions
While much of the SAR focus has been on the benzoxazole core, the ethanone moiety at the 7-position also plays a significant role in mediating interactions with biological targets. The carbonyl group of the ethanone can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within the binding pocket of an enzyme or receptor.
Stereochemical and Conformational Determinants of Activity
The three-dimensional arrangement of atoms in a molecule, its stereochemistry and conformation, can have a profound impact on its biological activity. For chiral molecules, one enantiomer often exhibits significantly higher potency than the other, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
In the context of benzoxazole derivatives, the introduction of a chiral center, for instance at the alpha-carbon of the ethanone substituent, would necessitate the evaluation of the individual enantiomers to determine their respective contributions to the observed biological activity.
Conformational flexibility also plays a crucial role. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for effective binding. Theoretical studies on 2-(1,3-benzoxazol-2(3H)-ylidene) derivatives have highlighted the importance of specific conformations for stability. scielo.brresearchgate.net For example, the E stereoisomer was found to be significantly more stable due to the formation of an intramolecular hydrogen bond. scielo.brresearchgate.net This preferred conformation would likely influence how the molecule interacts with its biological target.
The following table illustrates the importance of stereochemistry and conformation in the activity of benzoxazole derivatives.
| Compound/Derivative Class | Stereochemical/Conformational Feature | Impact on Activity/Property | Reference |
| 2-(1,3-Benzoxazol-2(3H)-ylidene) derivatives | E stereoisomer stabilization via intramolecular hydrogen bond | Predominant and more stable isomer | scielo.brresearchgate.net |
| Chiral benzoxazole derivatives | Enantiomeric purity | Often leads to higher potency and reduced side effects | scielo.br |
Bioisosteric Replacement Strategies in Benzoxazole Scaffolds
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining its biological activity. spirochem.comresearchgate.netnih.gov This involves replacing a functional group with another group that has similar steric and electronic properties.
In the context of the benzoxazole scaffold, bioisosteric replacement can be employed to improve pharmacokinetic properties, enhance target affinity, or reduce toxicity. For example, the benzoxazole ring itself can be considered a bioisostere of other bicyclic aromatic systems. The nitrogen and oxygen atoms within the oxazole (B20620) ring can be replaced with other heteroatoms to create novel scaffolds with potentially improved properties.
One common bioisosteric replacement for a carboxylic acid group is a tetrazole ring. If a derivative of 1-(1,3-benzoxazol-7-yl)-1-ethanone were to be metabolized to a carboxylic acid, this strategy could be employed. Similarly, a hydroxamic acid could be a bioisostere for a carboxylic acid.
The following table provides examples of bioisosteric replacements relevant to benzoxazole scaffolds.
| Original Functional Group/Scaffold | Bioisosteric Replacement | Potential Advantage | Reference |
| Benzoxazole | Benzimidazole (B57391), Benzothiazole (B30560) | Altered H-bonding capacity, modified metabolic stability | neu.edu.tr |
| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Improved metabolic stability, enhanced membrane permeability | nih.gov |
| Phenyl Ring | Thiophene, Pyridine | Modified polarity, introduction of H-bond acceptors/donors | researchgate.net |
Elucidation of Pharmacophoric Features for Enhanced Biological Activity
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophore of this compound derivatives is a key step in designing new and more potent analogs.
Based on the available SAR data, a hypothetical pharmacophore for the biological activity of these compounds can be proposed. Key features would likely include:
Aromatic/Heteroaromatic Ring System: The benzoxazole core provides a rigid scaffold and participates in aromatic interactions with the target.
Hydrogen Bond Acceptor: The oxygen atom of the oxazole ring and the carbonyl oxygen of the ethanone moiety can act as hydrogen bond acceptors.
Hydrogen Bond Donor: An N-H group in the benzoxazole ring, if present (as in benzoxazolone), can act as a hydrogen bond donor.
Hydrophobic Regions: The benzene (B151609) ring and the methyl group of the ethanone contribute to hydrophobic interactions.
Substituent Positions: Specific positions on the benzoxazole ring (e.g., C2, C5, C7) are critical for accommodating substituents that can modulate activity.
By understanding these pharmacophoric features, medicinal chemists can design new molecules that incorporate these essential elements while optimizing other properties such as solubility, metabolic stability, and bioavailability. For example, in a series of benzoxazole-oxadiazole derivatives, the presence of electron-withdrawing groups like nitro and chloro was found to be important for acetylcholinesterase and butyrylcholinesterase inhibitory activity, highlighting a key pharmacophoric requirement for this specific target. nih.gov
Emerging Research Applications of Benzoxazole Containing Acetophenone Derivatives
Applications in Agrochemical Research (e.g., Herbicides, Insecticides)
The benzoxazole (B165842) scaffold is a key structural feature in the discovery of new agricultural chemicals. scinito.aimdpi.comnih.gov Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including herbicidal, insecticidal, antiviral, and antifungal properties. mdpi.comnih.govresearchgate.netresearchgate.net This broad utility has spurred research into novel benzoxazole-containing compounds as potential crop protection agents. researchgate.net
While specific studies focusing exclusively on the agrochemical properties of 1-(1,3-Benzoxazol-7-yl)-1-ethanone are not extensively documented, the general activity of related benzoxazole derivatives provides a strong rationale for its investigation in this area. For instance, certain benzoxazole derivatives have shown potent herbicidal effects. A study highlighted two compounds that achieved 90% herbicidal activity against common weeds like Digitaria sanguinalis (large crabgrass) and Setaria viridis (green foxtail) at an application rate of 75 g/ha, while showing good safety for rice crops. mdpi.com
The following table summarizes the herbicidal activity of select benzoxazole derivatives against various weed species, illustrating the potential of this chemical class in agrochemical applications.
| Compound ID | Target Weed Species | Application Rate (g/ha) | Herbicidal Activity (%) | Reference |
| 76 | Digitaria sanguinalis | 75 | 90 | mdpi.com |
| 76 | Setaria viridis | 75 | 90 | mdpi.com |
| 77 | Digitaria sanguinalis | 75 | 90 | mdpi.com |
| 77 | Setaria viridis | 75 | 90 | mdpi.com |
| 78 | Chenopodium album (roots) | 100 µg/L | 93 | mdpi.com |
| 78 | Chenopodium album (stems) | 100 µg/L | 85 | mdpi.com |
This table presents data for representative benzoxazole derivatives to indicate the general agrochemical potential of the compound class.
The insecticidal potential of benzoxazoles has also been a subject of research, further underscoring the importance of this scaffold in developing new pesticides. nih.govresearchgate.net The structural features of this compound make it a candidate for synthesis and screening programs aimed at discovering next-generation agrochemicals.
Utility as Chemical Probes in Biological Investigations
Benzoxazole derivatives are widely recognized for their diverse biological activities and are frequently used as scaffolds in drug discovery and medicinal chemistry. researchgate.netajchem-a.comajchem-a.com Their ability to interact with biological targets makes them suitable for development as chemical probes to explore cellular pathways and enzyme functions.
A closely related compound, 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, is noted for its use as a probe in biochemical assays to investigate enzyme activity and protein interactions. The structural similarity suggests that this compound could also be functionalized to serve a similar purpose. The benzoxazole ring system is a key component for binding to molecular targets, and modifications at the acetyl group could be used to attach reporter tags or other functionalities.
The broad spectrum of biological activities reported for benzoxazoles includes antifungal, anticancer, and anti-inflammatory properties, highlighting their versatile interactions with biological systems. researchgate.netwikipedia.org This inherent bioactivity is a crucial characteristic for a chemical probe designed to investigate specific biological processes.
Research into Optical Properties and Related Materials Science Applications
The benzoxazole ring system is an important chromophore that is featured in various functional materials. ajchem-a.comajchem-a.com Derivatives are known for their fluorescent properties and have been investigated for applications such as optical brighteners in detergents and as components in organic electronic materials. researchgate.netwikipedia.org
The photophysical properties of benzoxazole derivatives, including their absorption and emission spectra, are of significant interest. researchgate.netacs.org Studies on various substituted benzoxazoles reveal that they can exhibit strong fluorescence with high quantum yields. researchgate.net For example, some benzoxazole-carbazole dyes show strong absorption in the near-ultraviolet region and emit blue-green light with large Stokes' shifts. researchgate.net These properties are highly dependent on the substitution pattern of the benzoxazole core.
The table below details the photophysical properties of a representative fluorene (B118485) derivative incorporating benzothiazole (B30560), a related heterocyclic system, to illustrate the potential of such chromophores.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | 2PA Cross-Section (GM) | Reference |
| Compound 3 | Toluene | 400 | 453 | 0.98 | 6000 at 600 nm | ucf.edu |
| Compound 4 | Toluene | 365 | 450 | 0.28 | - | ucf.edu |
This table presents data for a representative compound to indicate the general optical properties of related chromophore classes. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.
Role as Synthetic Intermediates in Advanced Organic Synthesis
The benzoxazole ring is a stable aromatic system, yet it possesses reactive sites that allow for functionalization, making it a valuable starting material for the synthesis of more complex, bioactive structures. wikipedia.org The compound this compound is particularly useful as a synthetic intermediate due to the presence of the acetyl group.
The ketone functionality of the acetyl group is a versatile handle for a wide range of organic transformations. For example, ketones on related heterocyclic systems can readily undergo condensation reactions with amines to form enamines or can be involved in multi-component reactions to build more complex heterocyclic frameworks. acs.org A study demonstrated that ketones like acetophenone (B1666503) can react with 2-mercaptobenzoxazoles and amines to generate C5-sulfenylated 2-iminothiazolines, showcasing a pathway where the ketone is a key reactive component. acs.org
Additionally, the acetyl group can be reduced to an alcohol, as seen in the related compound 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol, which itself is used as a synthetic intermediate. This alcohol can then be used in esterification or etherification reactions. The acetyl group can also serve as a precursor for creating carbon-carbon bonds through reactions like the aldol (B89426) condensation or as a directing group in C-H activation chemistry. The versatility of this compound as a building block makes it a valuable component in the synthetic chemist's toolbox for constructing novel molecules with potential applications in medicine and materials science. ajchem-a.comajchem-a.com
Future Research Directions and Advanced Methodological Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the benzoxazole (B165842) core is well-established, traditionally involving the condensation of o-aminophenols with various reagents. ijpbs.comorganic-chemistry.org However, future research must prioritize the development of novel and sustainable synthetic routes that are both environmentally friendly and economically viable. jetir.org Green chemistry principles, such as the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions, are central to this effort. mdpi.com
Several modern synthetic strategies can be adapted and optimized for the synthesis of 1-(1,3-Benzoxazol-7-yl)-1-ethanone and its derivatives:
Catalytic Innovations: The use of novel catalysts like nanoparticles (e.g., copper ferrite, Ag@TiO2), ionic liquids, and metal-organic frameworks can lead to higher yields and milder reaction conditions. ijpbs.comnih.gov For instance, methods using samarium triflate as a reusable acid catalyst in aqueous media offer a green alternative to traditional approaches. organic-chemistry.org
Energy-Efficient Methods: Techniques such as sonochemical and microwave-assisted synthesis can significantly reduce reaction times and energy consumption. ijpbs.commdpi.comnih.gov
Atom-Economical Reactions: Electrochemical oxidation/cyclization presents a highly atom-economical pathway, generating hydrogen gas as the only byproduct. organic-chemistry.org
These advanced methodologies promise to make the synthesis of benzoxazole derivatives more efficient and sustainable.
Table 1: Examples of Sustainable Synthetic Methods for the Benzoxazole Scaffold
| Method | Key Features | Catalyst/Conditions | Reference |
|---|---|---|---|
| Sonochemical Synthesis | Uses ultrasonic irradiation to accelerate the reaction. | Sonication | ijpbs.com |
| Electrochemical Synthesis | Atom-economical, produces H₂ as the only byproduct. | Transition metal- and oxidant-free | organic-chemistry.org |
| Ionic Liquid-Supported Synthesis | Uses a recyclable magnetic ionic liquid under solvent-free conditions. | Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles | nih.gov |
| Aqueous Medium Synthesis | Employs water as a safe and environmentally benign solvent. | Samarium triflate | organic-chemistry.org |
| Microwave-Assisted Synthesis | Reduces reaction time and improves yields through rapid heating. | Microwave irradiation, often with a catalyst | mdpi.com |
In-Depth Mechanistic Elucidation of Biological Actions at the Molecular Level
While the benzoxazole class is associated with a broad spectrum of biological activities, the specific molecular mechanisms of action for many of its derivatives, including this compound, remain to be fully elucidated. jocpr.comresearchgate.net Future research should focus on identifying the precise molecular targets and signaling pathways modulated by this compound.
Computational techniques are invaluable in this pursuit. Molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations can be used to predict and analyze the interactions between the compound and potential biological receptors. nih.govarchivog.com For example, studies on other benzoxazole derivatives have successfully used molecular docking to identify potential binding sites on receptors like the bacterial protein FtsZ and to calculate binding energies, providing insights into their antibacterial activity. nih.govresearchgate.net These in silico findings must then be validated through experimental assays to confirm the biological activity and elucidate the exact mechanism at a molecular level.
Rational Design of Derivatives with Enhanced Potency and Target Specificity
The structural versatility of the benzoxazole ring allows for extensive modification to improve biological activity and target specificity. globalresearchonline.net Rational drug design, guided by structure-activity relationship (SAR) studies, is a key strategy for developing derivatives of this compound with enhanced therapeutic potential.
SAR studies on related compounds have provided valuable insights. For instance, research on other benzoxazole derivatives has shown that:
Substitution at the 5-position of the benzoxazole ring with a halogen atom (like chlorine) can enhance antiproliferative activity. mdpi.com
The introduction of hydroxyl groups on the aromatic rings can be beneficial for biological activity. nih.gov
A para-amino group on a pendant aromatic ring can significantly increase potency against cancer cell lines. nih.gov
By systematically modifying the acetyl group and the benzoxazole core of this compound based on these principles, new analogues with improved potency and selectivity can be developed.
Table 2: Examples of Rational Design Strategies for Benzoxazole Derivatives
| Structural Modification | Observed Effect | Target Activity | Reference |
|---|---|---|---|
| Addition of chlorine at position 5 of the benzoxazole ring | Enhanced antiproliferative activity | Anticancer | mdpi.com |
| Inclusion of hydroxyl groups on aromatic rings | Beneficial to biological activity | Anticancer | nih.gov |
| Addition of a para-amino group on a pendant aryl ring | Significantly enhanced potency | Anticancer | nih.gov |
| Substitution with a 4-(piperidinethoxy)phenyl unit at position 2 | Pronounced activity against P. aeruginosa and E. faecalis | Antibacterial | mdpi.com |
Exploration of Undiscovered Biological Targets and Pathways
The diverse biological activities reported for the benzoxazole scaffold suggest that its members may interact with a variety of biological targets, some of which may not yet be known. nih.govnih.gov Future research should aim to identify novel targets and pathways for this compound and its derivatives. This exploration could reveal new therapeutic applications for conditions beyond those already associated with benzoxazoles. Techniques such as chemical proteomics and high-throughput screening of extensive compound libraries against diverse biological targets can facilitate the discovery of these new interactions.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These technologies can significantly accelerate the process of identifying, designing, and optimizing new drug candidates. nih.gov
For this compound, AI and ML can be applied in several ways:
Target Identification: AI algorithms can analyze multi-omics data to identify novel biological targets. nih.govresearchgate.net
Virtual Screening and De Novo Design: AI can screen vast virtual libraries of compounds for potential activity against a specific target or design entirely new molecules with optimized properties. nih.govresearchgate.net
Predictive Modeling: ML models can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed derivatives, helping to prioritize candidates with favorable drug-like characteristics.
Protein Structure Prediction: Tools like AlphaFold can predict the 3D structure of target proteins with high accuracy, facilitating structure-based drug design. nih.govresearchgate.net
Table 3: Applications of AI and Machine Learning in Drug Discovery
| AI/ML Application | Description | Impact on Drug Discovery | Reference |
|---|---|---|---|
| Target Identification | Analysis of multi-omics and network data to identify novel therapeutic targets. | Accelerates the initial stages of drug discovery. | nih.govresearchgate.net |
| Virtual Screening | High-throughput computational screening of large compound libraries against a target. | Reduces the time and cost of identifying lead compounds. | nih.gov |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Enables the creation of highly optimized and specific drug candidates. | nih.gov |
| Structure Prediction (e.g., AlphaFold) | Accurately predicts the 3D structure of proteins. | Aids in druggability assessment and structure-based drug design. | researchgate.net |
| Predictive Modeling (ADMET) | Predicts the pharmacokinetic and toxicological properties of compounds. | Improves the success rate of drug candidates in clinical trials. | nih.gov |
Expansion into Interdisciplinary Applications Beyond Conventional Medicinal Chemistry
The potential applications of this compound and its derivatives are not limited to medicinal chemistry. Benzoxazoles are known for their interesting fluorescent properties and have been investigated for use as optical whitening agents and in dye lasers. ijpbs.comglobalresearchonline.net This suggests that derivatives of this compound could be explored for applications in materials science, such as the development of novel fluorescent probes, sensors, or organic light-emitting diodes (OLEDs). Further research into the photophysical properties of this compound and its analogues could open up new avenues in these interdisciplinary fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1,3-Benzoxazol-7-yl)-1-ethanone, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via one-pot multicomponent reactions or stepwise functionalization. A Strecker-type reaction using ZnO-NR (10 mol%) as a catalyst in acetonitrile at room temperature has been reported for analogous benzofuran derivatives, achieving high yields . Optimization involves adjusting solvent polarity (e.g., acetonitrile vs. THF), catalyst loading, and reaction time. For example, stirring for 15 minutes before adding TMSCN (trimethylsilyl cyanide) and piperidine improves regioselectivity .
Q. How can the purity and structural integrity of this compound be verified?
- Answer : Use a combination of techniques:
- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) with TMS as an internal standard to confirm proton environments and carbonyl resonance .
- FT-IR to identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹) .
- HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
Q. What are the key physical properties (e.g., solubility, melting point) critical for experimental design?
- Answer : The compound’s solubility varies with substituents; for the benzoxazole derivative, polar aprotic solvents (DMF, DMSO) are optimal. Analogous 2-acetylbenzofuran has a density of 1.07 g/mL at 25°C and a melting point of ~98°C . These properties guide solvent selection for recrystallization or reaction media.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or tautomerism?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS software provides precise bond lengths and angles. For example, in related benzoxazole derivatives, SC-XRD confirmed the planar geometry of the acetyl group and benzoxazole ring, ruling out tautomeric shifts . Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What computational methods are suitable for predicting reactivity or spectroscopic behavior?
- Answer :
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict IR/NMR spectra and frontier molecular orbitals (HOMO-LUMO gaps) to explain electrophilic/nucleophilic sites .
- Molecular docking can hypothesize biological interactions, though experimental validation (e.g., enzyme assays) is required.
Q. How can conflicting spectral or synthetic yield data be systematically addressed?
- Answer :
- Cross-validation : Compare NMR data with PubChem entries for analogous compounds (e.g., 1-(Indolin-7-yl)ethanone, InChIKey: MOOUXQHCDFTMTM-UHFFFAOYSA-N) .
- Reaction monitoring : Use TLC or in-situ IR to identify side products (e.g., over-oxidation to carboxylic acids) .
- DoE (Design of Experiments) : Vary catalyst (e.g., ZnO vs. Al₂O₃) and temperature to identify yield outliers .
Q. What strategies are effective for functionalizing the benzoxazole ring while preserving the ketone group?
- Answer :
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 5-position of benzoxazole, followed by ketone protection (e.g., ethylene glycol acetal) .
- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .
Methodological Considerations
Q. How can LC-MS/MS differentiate between isomeric byproducts in synthetic mixtures?
- Answer : High-resolution LC-MS (Q-TOF) with electrospray ionization (ESI) provides accurate mass measurements (e.g., distinguishing C₁₀H₇NO₂⁺ [m/z 173.047] vs. C₉H₉NO₃⁺ [m/z 179.058]). Fragmentation patterns (MS/MS) further confirm structural differences .
Q. What precautions are necessary when handling air/moisture-sensitive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
